molecular formula C17H28O8 B008400 Pentaerythritol glycidyl ether CAS No. 3126-63-4

Pentaerythritol glycidyl ether

Cat. No. B008400
CAS RN: 3126-63-4
M. Wt: 360.4 g/mol
InChI Key: PLDLPVSQYMQDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

PEGE is synthesized through catalytic carbon dioxide fixation, involving the carbonation of pentaerythritol glycidyl ether, followed by curing with specific reagents. This green chemistry route emphasizes the use of renewable resources and avoids toxic isocyanates, showcasing an environmentally friendly approach to polymer synthesis (Fleischer, Blattmann, & Mülhaupt, 2013).

Molecular Structure Analysis

The molecular structure of PEGE derivatives has been extensively analyzed through techniques like NMR spectroscopy and FT-ICR mass spectrometry, revealing the presence of terminal alpha-d-mannopyranoside units and trivalent mannoside dendrons. These structural features enable PEGE to function as a versatile scaffold for further chemical modifications and applications in the synthesis of complex molecular architectures (Al-Mughaid & Grindley, 2006).

Chemical Reactions and Properties

PEGE undergoes various chemical reactions, including the ring-opening polymerization and copolymerization with different monomers to produce high molecular weight copolymers. These reactions are pivotal in tailoring the properties of the resulting polymers for specific applications, such as hydrophilic interaction chromatography for polar molecules and the development of thermally stable solid polymer electrolytes (Chen et al., 2017).

Physical Properties Analysis

The physical properties of PEGE and its derivatives, such as glass transition temperature and Young's modulus, are significantly influenced by the specific synthesis route and the nature of the curing agents used. These properties are critical for the application of PEGE derivatives in creating materials with enhanced performance characteristics (Fleischer, Blattmann, & Mülhaupt, 2013).

Chemical Properties Analysis

The chemical properties of PEGE, including its reactivity with carbon dioxide and ability to form cyclic carbonates, are fundamental for its role in synthesizing environmentally friendly polymers. These properties underscore the potential of PEGE in contributing to sustainable material science and green chemistry initiatives (Fleischer, Blattmann, & Mülhaupt, 2013).

Scientific Research Applications

  • Pharmaceuticals and Cosmetics : A method involving phenolic polyglycidyl ethers, related to pentaerythritol glycidyl ether, is useful for synthesizing pharmaceuticals and cosmetics (Kida et al., 1993).

  • Bio-based Coatings : A triglycidyl eugenol derivative, related to this compound, is used to create bio-based thiol-epoxy thermosets with rigidity and high thermal stability (Guzmán et al., 2018).

  • Synthesis of Diglycidyl Ether : Solid-liquid phase-transfer catalysis (PTC) is efficient and selective for synthesizing diglycidyl ether from protected pentaerythritol and epichlorohydrin (Murguía et al., 2002).

  • Copolymer Construction : The versatile monomer 1-ethoxyethyl glycidyl ether offers an efficient route to constructing copolymers containing glycidyl units (Zhang & Wang, 2015).

  • Radical Copolymerization : Butyl vinyl ether can be used as a macromonomer in radical copolymerization with various vinyl glycidyl ethers (Trofimov et al., 1993).

  • Glycodendrimer Synthesis : A nonavalent mannoside glycodendrimer based on pentaerythritol was successfully synthesized, demonstrating efficient routes for synthesis and characterization (Al-Mughaid & Grindley, 2006).

  • Charge Storage in Batteries : A polyether/SWCNT composite electrode demonstrates fast and reversible charge storage for an organic radical battery (Sukegawa et al., 2015).

  • Pharmaceutical Delivery Vehicles : Dendrimer-based pharmaceutical vehicles offer potential for targeted anticancer agents in nuclear medicine and magnetic resonance imaging (Stukalov et al., 2017).

  • Drug Delivery Dynamics : Dendrimers show unique concentration-dependent microscopic dynamics in aqueous solutions, making them attractive candidates for drug delivery (Wong et al., 2016).

  • Epoxy Resin Curing : Polyfunctional active esters effectively cure epoxy resins, increasing thermal stability with varying ester-to-epoxide ratios (Nakamura et al., 1991).

Mechanism of Action

Target of Action

Pentaerythritol glycidyl ether primarily targets carbon dioxide (CO2) in the presence of a tetrabutylammonium bromide catalyst . The compound’s role is to react with carbon dioxide to produce cyclic carbonates .

Mode of Action

The glycidyl ethers in this compound react with carbon dioxide in the presence of a tetrabutylammonium bromide catalyst . This reaction results in the production of cyclic carbonates of glycerol, pentaerythritol, and trimethylolpropane .

Biochemical Pathways

The primary biochemical pathway involves the fixation of carbon dioxide by carbonation of glycerol, trimethylolpropane, and this compound . This process is followed by curing with citric acid amino amides in the presence of cellulose carbonate . This represents an attractive green chemistry route to non-isocyanate polyurethanes and bio-based non-isocyanate polyurethane composites .

Result of Action

The result of the action of this compound is the production of cyclic carbonates of glycerol, pentaerythritol, and trimethylolpropane . The carbon dioxide fixation is 22.4 wt% for glycerol, 29.5 wt% for pentaerythritol, and 28.3 wt% for trimethylolpropane . These cyclic carbonates can then be used in the production of non-isocyanate polyurethanes and bio-based non-isocyanate polyurethane composites .

Action Environment

this compound is chemically stable at high temperatures and in the presence of strong bases . It reacts with sodium hydroxide to form an alkoxide, which can be used as a cross-linking agent for polymers . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of strong bases .

Safety and Hazards

PEGE is harmful to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid release to the environment . When heated to decomposition, it emits acrid smoke and irritating vapors .

Future Directions

PEGE has potential applications in the production of non-isocyanate polyurethanes and bio-based NIPU composites . Its use as a crosslinking agent can improve the performance of materials such as films .

properties

IUPAC Name

2-[[3-(oxiran-2-ylmethoxy)-2,2-bis(oxiran-2-ylmethoxymethyl)propoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O8/c1(13-5-22-13)18-9-17(10-19-2-14-6-23-14,11-20-3-15-7-24-15)12-21-4-16-8-25-16/h13-16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDLPVSQYMQDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC(COCC2CO2)(COCC3CO3)COCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

171564-01-5
Record name Oxirane, 2,2′-[[2,2-bis[(oxiranylmethoxy)methyl]-1,3-propanediyl]bis(oxymethylene)]bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171564-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10863108
Record name 2,2'-[(2,2-Bis{[(oxiran-2-yl)methoxy]methyl}propane-1,3-diyl)bis(oxymethylene)]bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3126-63-4
Record name Pentaerythritol tetraglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3126-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaerythritol glycidyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003126634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[(2,2-Bis{[(oxiran-2-yl)methoxy]methyl}propane-1,3-diyl)bis(oxymethylene)]bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentaerythritol glycidyl ether
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pentaerythritol glycidyl ether
Reactant of Route 3
Reactant of Route 3
Pentaerythritol glycidyl ether
Reactant of Route 4
Pentaerythritol glycidyl ether
Reactant of Route 5
Pentaerythritol glycidyl ether
Reactant of Route 6
Pentaerythritol glycidyl ether

Q & A

Q1: How does Pentaerythritol glycidyl ether contribute to the properties of bio-based polymers?

A1: this compound (PEGE) is a versatile crosslinking agent due to its multiple reactive epoxy groups. [, , ] When incorporated into bio-based polymers like soy protein isolate (SPI) films [] or non-isocyanate polyurethanes (NIPU) [, ], PEGE reacts with amine groups, forming strong chemical crosslinks within the polymer matrix. This crosslinking significantly enhances the mechanical properties of the resulting materials. For instance, in SPI films, incorporating 4% PEGE led to a substantial increase in tensile strength and a significant decrease in water absorption, resulting in a more durable and water-resistant film. [] Similarly, in NIPUs, PEGE enables the tailoring of thermosets with improved glass transition temperatures and Young's moduli, showcasing its ability to fine-tune material properties for specific applications. [, ]

Q2: What makes this compound a suitable building block for sustainable materials?

A2: this compound (PEGE) can be utilized in the creation of fully bio-based polymers when combined with other sustainable components. [] For example, it can be reacted with carbonated 1,4-butanediol diglycidyl ether (BDGC) and a dimer fatty acid-based diamine to produce 100% bio-based linear NIPU thermoplastics. [] Furthermore, combining PEGE with carbonated this compound (PGC), 1,5-diaminopentane (derived from lysine), results in completely bio-based NIPU thermosets. [] This ability to contribute to sustainable material development makes PEGE a promising candidate for various eco-friendly applications.

Q3: How can the reaction of this compound with carbon dioxide be characterized?

A3: this compound (PEGE) readily reacts with carbon dioxide (CO2) in the presence of a catalyst like tetrabutylammonium bromide. [] This reaction leads to the formation of pentaerythritol carbonate (PEC), effectively fixing CO2 into a stable cyclic carbonate structure. [] The degree of CO2 fixation into PEC reaches a significant 29.5 wt%. [] This reaction pathway highlights the potential of PEGE for carbon capture and utilization strategies, contributing to the development of more sustainable chemical processes.

Q4: What analytical techniques are useful for studying materials containing this compound?

A4: Several analytical techniques are valuable for studying materials containing this compound (PEGE):

  • FTIR (Fourier-Transform Infrared Spectroscopy): This technique is crucial for identifying the chemical structures present in PEGE-containing materials. For instance, FTIR can confirm the formation of urethane linkages in NIPUs synthesized using PEGE. [, ]
  • XRD (X-ray Diffraction): XRD provides insights into the crystalline structure of materials, helping to understand how PEGE influences the arrangement of polymer chains. []
  • SEM (Scanning Electron Microscopy): SEM allows visualization of the material's surface morphology at the nanoscale, revealing how PEGE impacts features like porosity and surface roughness. []
  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. It is used to determine the thermal stability of PEGE-containing polymers and understand how PEGE influences their degradation behavior. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.